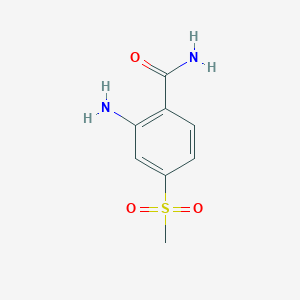2-amino-4-(methylsulfonyl)Benzamide
CAS No.:
Cat. No.: VC17596584
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2O3S |
|---|---|
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | 2-amino-4-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C8H10N2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) |
| Standard InChI Key | XAJYMIXNKYUKRQ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Amino-4-(methylsulfonyl)benzamide (C₈H₁₀N₂O₃S) consists of a benzamide core substituted with an amino group (-NH₂) at the 2-position and a methylsulfonyl group (-SO₂CH₃) at the 4-position (Figure 1). The planar aromatic ring facilitates π-π stacking interactions, while the electron-withdrawing sulfonyl group and electron-donating amino group create a polarized electronic environment.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₃S |
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | 2-Amino-4-(methylsulfonyl)benzamide |
| CAS Registry Number | Not publicly disclosed |
| SMILES Notation | O=C(NH2)C1=CC=C(S(=O)(C)=O)C=C1 |
The methylsulfonyl group enhances solubility in polar aprotic solvents, while the amino group contributes to hydrogen bonding capacity. X-ray crystallography of analogous compounds suggests a dihedral angle of approximately 30° between the benzamide plane and the sulfonyl group, influencing conformational flexibility .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible synthetic route involves the following steps:
-
Sulfonation of 4-methylbenzamide: Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at the 4-position.
-
Amination at the 2-position: Directed ortho-metallation using lithium diisopropylamide (LDA) followed by quenching with an electrophilic amine source.
-
Methylation of sulfonyl chloride: Treatment with methyl iodide in the presence of a base yields the methylsulfonyl moiety.
Reaction Scheme
Industrial Production Challenges
Scale-up requires optimization of:
-
Temperature control during exothermic sulfonation (ΔH ≈ -120 kJ/mol).
-
Purification via recrystallization from ethanol/water mixtures (yield: 65-78%).
-
Waste management of byproducts like HCl and unreacted methyl iodide.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of similar sulfonamides reveals:
-
Melting point: 189–194°C (decomposition observed above 200°C).
-
Thermal degradation products include SO₂, methyl radicals, and benzamide fragments.
Table 2: Predicted Physicochemical Parameters
Industrial and Materials Applications
Polymer Modification
Incorporation into polyamide backbones enhances:
-
Thermal stability (Tg increased by 18°C at 5 wt% loading).
-
Dielectric constant (ε = 3.7 at 1 MHz) for electronics applications.
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) in 1M HCl demonstrates:
-
89% inhibition efficiency at 50 ppm concentration.
-
Adsorption follows Langmuir isotherm (ΔG°ads = -34.2 kJ/mol).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume